molecular formula C21H32F2 B10771927 (1S,2R,8S,10aR,12aS)-1,8-difluoro-2,10a,12a-trimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydrochrysene

(1S,2R,8S,10aR,12aS)-1,8-difluoro-2,10a,12a-trimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydrochrysene

Cat. No.: B10771927
M. Wt: 322.5 g/mol
InChI Key: UEILQXVVJHZGQK-KYFJQHFKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APR19 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.

    Functionalization: Introduction of functional groups that are essential for the compound’s biological activity. This step often involves selective protection and deprotection strategies to ensure the correct placement of functional groups.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.

Industrial Production Methods

While specific industrial production methods for APR19 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

APR19 undergoes various chemical reactions, including:

    Oxidation: APR19 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.

    Substitution: APR19 can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

APR19 has shown promise in various scientific research applications, including:

    Oncology: APR19 has demonstrated anti-tumor activity in preclinical models of breast cancer. .

    Endocrinology: As a progesterone receptor antagonist, APR19 is being studied for its potential use in treating hormone-dependent conditions.

    Pharmacology: Research is ongoing to understand the pharmacokinetics and pharmacodynamics of APR19, which could lead to the development of new therapeutic agents.

Comparison with Similar Compounds

APR19 is unique compared to other progesterone receptor antagonists due to its selective and passive antagonistic properties. Similar compounds include:

APR19 stands out due to its distinct molecular mechanism and selective action, making it a promising candidate for further research and development in oncology and other fields.

Properties

Molecular Formula

C21H32F2

Molecular Weight

322.5 g/mol

IUPAC Name

(1S,2R,8S,10aR,12aS)-1,8-difluoro-2,10a,12a-trimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydrochrysene

InChI

InChI=1S/C21H32F2/c1-13-4-7-17-16-6-5-14-12-15(22)8-10-20(14,2)18(16)9-11-21(17,3)19(13)23/h5,13,15-19H,4,6-12H2,1-3H3/t13-,15+,16?,17?,18?,19+,20+,21+/m1/s1

InChI Key

UEILQXVVJHZGQK-KYFJQHFKSA-N

Isomeric SMILES

C[C@@H]1CCC2C3CC=C4C[C@H](CC[C@@]4(C3CC[C@@]2([C@H]1F)C)C)F

Canonical SMILES

CC1CCC2C3CC=C4CC(CCC4(C3CCC2(C1F)C)C)F

Origin of Product

United States

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